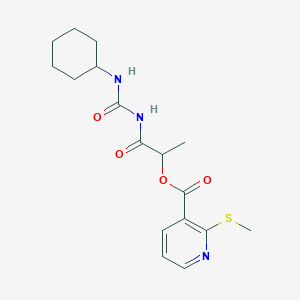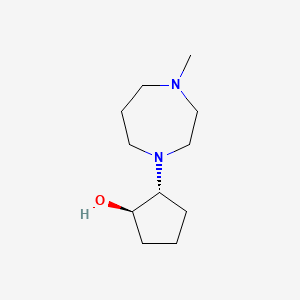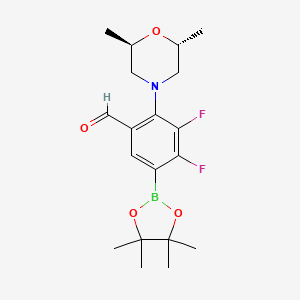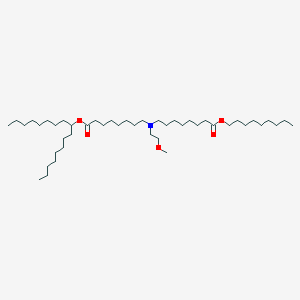![molecular formula C19H20BNO2 B13359124 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile CAS No. 1345508-91-9](/img/structure/B13359124.png)
3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile typically involves the borylation of a biphenyl derivative. One common method is the palladium-catalyzed borylation of halogenated biphenyls using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium carbonate, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding biphenyl derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Applications De Recherche Scientifique
3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is extensively used in scientific research:
Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds via palladium-catalyzed mechanisms. The molecular targets include halogenated organic compounds, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is unique due to its biphenyl structure, which provides enhanced stability and reactivity. This makes it particularly useful in complex organic syntheses where high precision and yield are required .
Propriétés
Numéro CAS |
1345508-91-9 |
|---|---|
Formule moléculaire |
C19H20BNO2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-10-6-9-16(12-17)15-8-5-7-14(11-15)13-21/h5-12H,1-4H3 |
Clé InChI |
POEURKYWKZUTJF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyethyl)-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13359056.png)
![6-(2,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359061.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359105.png)

![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359111.png)



![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359148.png)
